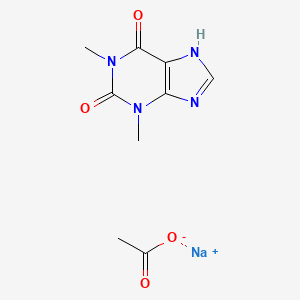Theophyllol
CAS No.:
Cat. No.: VC1956529
Molecular Formula: C9H11N4NaO4
Molecular Weight: 262.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N4NaO4 |
|---|---|
| Molecular Weight | 262.2 g/mol |
| IUPAC Name | sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate |
| Standard InChI | InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1 |
| Standard InChI Key | JDYRVPRLEPMNDB-UHFFFAOYSA-M |
| SMILES | CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
| Canonical SMILES | CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
Introduction
Chemical Identity and Properties
Theophyllol possesses specific chemical characteristics that distinguish it from its parent compound theophylline and influence its pharmaceutical applications.
Structural Information
Theophyllol is chemically identified as theophylline sodium acetate, with the following properties:
Physical and Chemical Properties
Theophyllol appears as a white to almost white crystalline powder . As a salt form of theophylline, it likely exhibits improved water solubility compared to theophylline, which is relatively poorly soluble in water (8.3 g/L at 20°C) . The enhanced solubility of Theophyllol makes it potentially advantageous for certain pharmaceutical formulations where aqueous solubility is desired.
Pharmacological Profile
The pharmacological activity of Theophyllol is closely related to that of theophylline, with potential modifications in pharmacokinetics due to its salt form.
Pharmacokinetics
The pharmacokinetic properties of Theophyllol may differ from theophylline due to its salt form, potentially offering improved absorption characteristics. Theophylline itself exhibits the following pharmacokinetic properties, which may inform understanding of Theophyllol's behavior:
-
Absorption: Rapid and complete oral absorption in solution or immediate-release forms
-
Distribution: Distributes in extracellular fluid, placenta, mother's milk, and CNS with a volume of distribution of 0.5 L/kg
-
Metabolism: Extensively metabolized in the liver via cytochrome P450 1A2
The half-life of theophylline varies widely among different patient populations, ranging from 3.5 hours in children to 24 hours in patients with hepatic impairment .
Research Findings and Clinical Evidence
Evolution of Clinical Use
Research on theophylline demonstrates a shifting pattern of clinical use over time:
-
Historical Utilization Patterns: A 20-year Danish nationwide study showed a significant decrease in theophylline use from 1997 to 2017, with prevalence dropping to 5 per 100,000 person-years by 2016
-
Duration of Usage: The same study found that only 23% of patients remained on theophylline treatment after two years of initiation, with higher persistence in older age groups
-
Dosing Paradigm Shift: Initially used at higher doses (10-20 mg/L) for bronchodilation, current research focuses on lower doses for anti-inflammatory effects
Anti-inflammatory Mechanism and Corticosteroid Interactions
Recent research has unveiled promising findings regarding theophylline's anti-inflammatory effects:
-
HDAC Activation: Low concentrations of theophylline activate histone deacetylase, suppressing inflammatory gene expression
-
Corticosteroid Potentiation: Theophylline markedly potentiates the anti-inflammatory effects of corticosteroids in vitro (100- to 1000-fold)
-
Reversal of Corticosteroid Resistance: Theophylline may reverse the effects of oxidative stress that lead to corticosteroid resistance in COPD and severe asthma patients
Comparative Analysis with Related Compounds
Comparison with Theophylline
Theophyllol differs from theophylline primarily in its salt form:
-
Solubility: As a sodium acetate salt, Theophyllol likely exhibits enhanced water solubility compared to theophylline
-
Physiochemical Properties: While theophylline acts as an acid (pKa = 8.6), Theophyllol's salt form may alter its acid-base properties
-
Pharmaceutical Formulation: The salt form potentially offers advantages in certain dosage forms and administration routes
Relationship to Other Methylxanthines
Theophyllol belongs to the methylxanthine family, which includes:
-
Caffeine: Similar structure to theophylline (1,3,7-trimethylxanthine vs. 1,3-dimethylxanthine) with comparable but distinct pharmacological effects
-
Theobromine: Another related methylxanthine (3,7-dimethylxanthine) found in chocolate, with milder effects than theophylline
Current Research Directions and Future Perspectives
Emerging Applications
Current research suggests several promising directions for theophylline derivatives like Theophyllol:
-
Low-dose Anti-inflammatory Therapy: Investigation of lower doses for anti-inflammatory effects rather than bronchodilation
-
Corticosteroid Resistance Reversal: Potential use in reversing corticosteroid resistance in COPD and severe asthma
-
Novel Theophylline-like Molecules: Development of new compounds that retain HDAC activation while eliminating side effects associated with PDE inhibition and adenosine receptor blockade
Research Gaps and Opportunities
Several areas warrant further investigation regarding Theophyllol:
-
Direct Comparative Studies: Research directly comparing Theophyllol with theophylline for efficacy and pharmacokinetics
-
Low-dose Regimens: Additional meta-analyses of low-dose theophylline derivatives for anti-inflammatory effects
-
Novel Indications: Evaluation in other conditions like obstructive sleep apnea, hypoxia, and ventilator-induced diaphragmatic dysfunction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume